![molecular formula C8H9N3 B13577098 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , is a heterocyclic compound. Its chemical formula is C₆H₅Cl₂N₃, and it features a pyrrolo[3,2-d]pyrimidine ring system . This compound has attracted attention due to its potential therapeutic applications, particularly in cancer treatment.
Méthodes De Préparation
a. Synthetic Routes
Several synthetic routes exist for 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine. One notable method involves the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidin-5-one ring. This process also includes N-methylation and condensation steps .
b. Industrial Production
While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization of reaction conditions and scalability are essential considerations.
Analyse Des Réactions Chimiques
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions.
Substitution Reactions: Substituents on the pyrrolo[3,2-d]pyrimidine ring can be modified.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used.
Major Products: These reactions yield derivatives with altered functional groups.
Applications De Recherche Scientifique
a. Cancer Treatment
Recent studies have explored the antiproliferative effects of pyrrolo[3,2-d]pyrimidine derivatives against breast cancer cell lines. Some derivatives exhibit higher anticancer activity than ribociclib, a selective CDK4/6 inhibitor . Further research aims to harness its potential in personalized cancer therapy.
b. Other Fields
Beyond cancer, researchers investigate its applications in medicinal chemistry, biology, and industry. Its unique structure may offer advantages in drug design and targeted therapies.
Mécanisme D'action
The precise mechanism by which 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While 2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine shares features with other pyrimidine derivatives, its distinct properties set it apart. Further exploration of related compounds can provide valuable insights.
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-8-7(3-4-9-8)11-6(2)10-5/h3-4,9H,1-2H3 |
Clé InChI |
QSMYOZHYAZMWAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)C)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
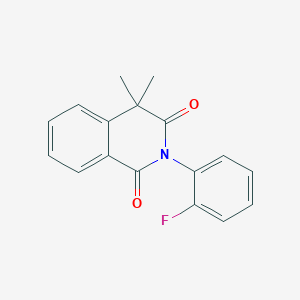
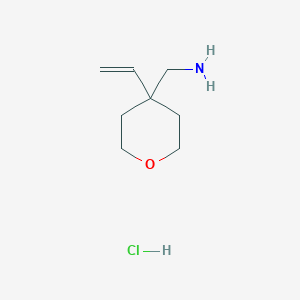
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)

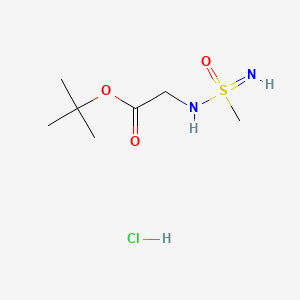
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)


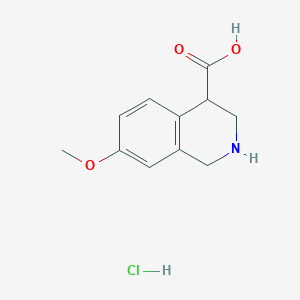
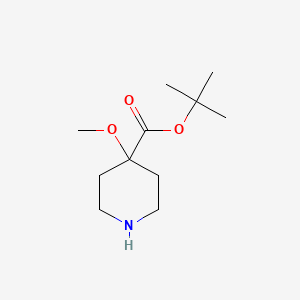
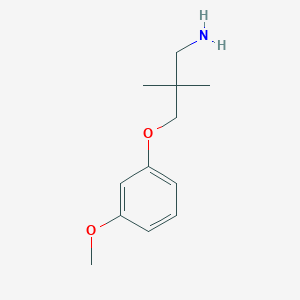
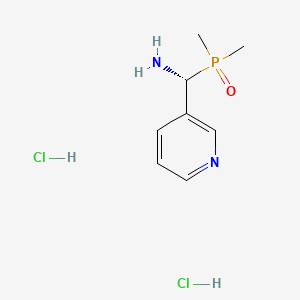
![3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)
